

Application Note & Protocol: Quantification of Dihydrofolic Acid in Cell Lysates

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Compound of Interest

Compound Name: Dihydrofolic acid

Cat. No.: B1670598

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrofolic acid (DHF) is a critical intermediate in folate metabolism. It is produced from the reduction of dietary folic acid and is subsequently reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[1] THF and its derivatives, known as the active folate pool, are essential cofactors in one-carbon transfer reactions required for the de novo synthesis of purines, thymidylate, and certain amino acids.[2] Consequently, the accurate quantification of intracellular DHF levels is crucial for studying folate metabolism, assessing the efficacy of antifolate drugs like methotrexate, and understanding various pathological conditions, including cancer and neural tube defects.

The quantification of DHF in biological samples is challenging due to its low intracellular concentrations and chemical lability.[3][4] This document provides detailed protocols for two common methods for quantifying DHF in cell lysates: an enzymatic assay and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methods for DHF Quantification

Two primary methods are detailed below, offering a choice between a widely accessible enzymatic assay and a highly sensitive and specific mass spectrometry-based approach.

- **Enzymatic Assay:** This method relies on the activity of dihydrofolate reductase (DHFR), which catalyzes the NADPH-dependent reduction of DHF to THF.^[1] The reaction is monitored by measuring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.^{[5][6]} This method is relatively straightforward and can be performed using a standard spectrophotometer. Commercial kits are available that simplify the procedure.^[1]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This is a highly sensitive and specific method capable of simultaneously measuring multiple folate species, including DHF, in a single run.^{[7][8]} The method involves chromatographic separation of the analytes followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.^[7] While requiring specialized equipment, LC-MS/MS offers superior specificity and lower detection limits.^[8] The inherent instability of folates necessitates careful sample handling, often involving antioxidants or chemical derivatization to ensure accurate quantification.^[4]

Data Presentation

The following tables summarize the key quantitative parameters for the described methods, allowing for an easy comparison of their performance characteristics.

Table 1: Comparison of DHF Quantification Methods

Parameter	Enzymatic Assay (Spectrophotometric)	LC-MS/MS
Principle	NADPH oxidation by DHFR	Chromatographic separation and mass-based detection
Detection	UV Absorbance (340 nm)	Mass-to-charge ratio (m/z)
Specificity	Moderate (potential for interference)[9]	High
Sensitivity	mU/mL to pmol range[3]	pg/mL to ng/mL range[7][8]
Throughput	High (96-well plate compatible)	Moderate to High
Equipment	Spectrophotometer/Plate Reader	LC-MS/MS System
Sample Prep	Simple Lysis	More complex (extraction, potential derivatization)[4]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method

Analyte	Linearity Range (ng/mL)	Lower Limit of Quantitation (LLOQ)
Dihydrofolic Acid (DHF)	0.5 - 2500[7]	pg/mL levels[8]
Folic Acid	0.5 - 2500[7]	pg/mL levels[8]
Tetrahydrofolate (THF)	0.5 - 2500[7]	pg/mL levels[8]
5-Methyl-THF	0.5 - 2500[7]	pg/mL levels[8]

Note: Specific performance characteristics can vary based on the exact protocol, instrumentation, and biological matrix.

Experimental Protocols

Protocol 1: General Cell Lysate Preparation for Folate Analysis

This protocol describes a general method for preparing cell lysates suitable for both enzymatic and LC-MS/MS analysis. The inclusion of an antioxidant is critical to prevent folate degradation.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 1% (w/v) Ascorbic Acid in PBS, freshly prepared and kept on ice
- Cell Scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge (4°C)

Procedure:

- Culture cells to the desired confluency (e.g., 80-90%).
- Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
- Add an appropriate volume of ice-cold Lysis Buffer to the plate (e.g., 200-500 μ L for a 10 cm dish).
- Using a cell scraper, gently scrape the cells into the Lysis Buffer.
- Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), discard the supernatant, and resuspend the cell pellet in the Lysis Buffer.
- Lyse the cells by sonication on ice or by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

- Clarify the lysate by centrifuging at high speed (e.g., 12,000 - 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[\[6\]](#)
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Use the lysate immediately for DHF quantification or store it at -80°C. Folate stability during long-term storage should be considered.[\[10\]](#)

Protocol 2: Enzymatic Quantification of DHF

This protocol is based on commercially available colorimetric assay kits that measure DHFR activity through NADPH oxidation.[\[6\]](#)

Materials:

- Cell Lysate (prepared as in Protocol 1)
- DHFR Assay Kit (e.g., Abcam ab239705 or similar) containing:
 - DHFR Assay Buffer
 - Dihydrofolate Reductase (as a positive control)
 - NADPH
 - DHFR Substrate (DHF)
- 96-well clear, flat-bottom plate
- Microplate reader capable of kinetic measurements at 340 nm

Procedure:

- Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Warm the assay buffer to room temperature before use. Reconstitute NADPH and prepare dilutions as required. Keep all components on ice during use.

- Sample and Control Preparation:
 - Sample Wells: Add 5-50 μL of cell lysate to the desired wells. Adjust the total volume to 100 μL with DHFR Assay Buffer.
 - Sample Background Control: Prepare parallel wells for each sample. Add the same amount of lysate, but in the final step, add Assay Buffer instead of the DHFR substrate. This corrects for non-specific NADPH oxidation.
 - Positive Control: Add 2-4 μL of diluted DHFR enzyme and adjust the volume to 100 μL with Assay Buffer.
- NADPH Addition: Add the prepared NADPH solution to all sample and control wells. Mix gently.
- Reaction Initiation:
 - To the Sample and Positive Control wells, add the DHFR Substrate (DHF) to initiate the reaction.
 - To the Sample Background Control wells, add an equal volume of DHFR Assay Buffer.
- Measurement: Immediately measure the absorbance at 340 nm (OD340) in kinetic mode at room temperature for 10-20 minutes, taking readings every 15-30 seconds.[\[11\]](#)
- Data Analysis:
 - Calculate the change in absorbance (ΔOD_{340}) over a specific time interval (Δt) within the linear range of the reaction for each well.
 - Subtract the rate of the Sample Background Control from the rate of the corresponding Sample well to get the corrected rate.
 - The concentration of DHF in the sample is proportional to the rate of NADPH consumption. Quantify the DHF concentration by comparing the corrected rate to a standard curve generated with known concentrations of DHF.

Protocol 3: LC-MS/MS Quantification of DHF

This protocol provides a general workflow. Specific parameters (e.g., column, mobile phases, MS settings) must be optimized for the instrument used.

Materials:

- Cell Lysate (prepared as in Protocol 1)
- Acetonitrile (ACN), LC-MS grade
- Formic Acid (FA), LC-MS grade
- Ultrapure Water, LC-MS grade
- DHF analytical standard and isotopically labeled internal standard (e.g., $^{13}\text{C}_5$ -DHF)
- LC-MS/MS system with an ESI source
- Reversed-phase C18 column (e.g., Waters Atlantis dC18)[\[7\]](#)

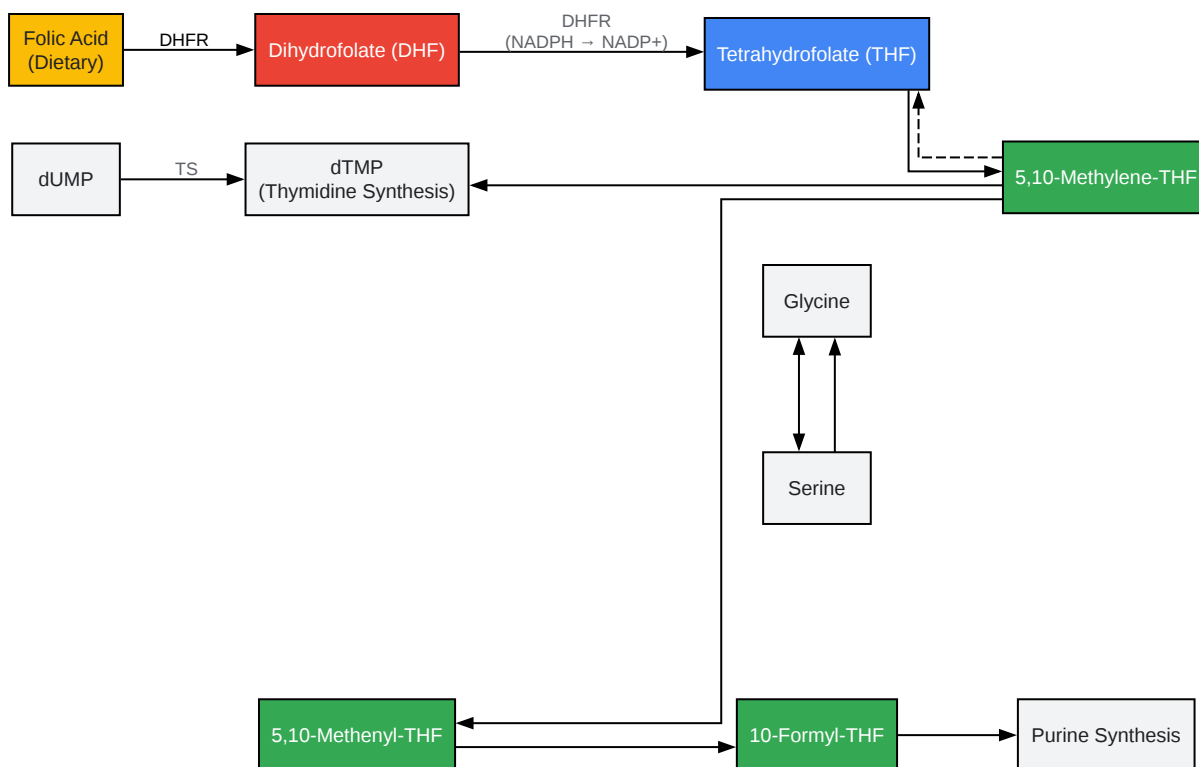
Procedure:

- Sample Preparation (Protein Precipitation):
 - Thaw the cell lysate on ice.
 - To 100 μL of lysate, add the internal standard.
 - Precipitate proteins by adding 300 μL of ice-cold acetonitrile.
 - Vortex vigorously for 1 minute.
 - Incubate at -20°C for 30 minutes to enhance precipitation.
 - Centrifuge at $16,000 \times g$ for 10 minutes at 4°C .
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A).
- LC Separation:
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Column: C18 reversed-phase column
 - Flow Rate: 0.3 mL/min^[7]
 - Gradient: Develop a gradient to separate DHF from other folates and matrix components (e.g., start with 5% B, ramp to 95% B).^[7]
- MS/MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Optimize the MRM transitions (precursor ion \rightarrow product ion) and collision energies for DHF and its internal standard using pure standards.
- Data Analysis:
 - Generate a standard curve by plotting the peak area ratio (DHF / Internal Standard) against the concentration of the DHF standards.
 - Quantify DHF in the cell lysates by interpolating their peak area ratios from the standard curve. The final concentration should be normalized to the initial protein concentration of the lysate.

Visualizations

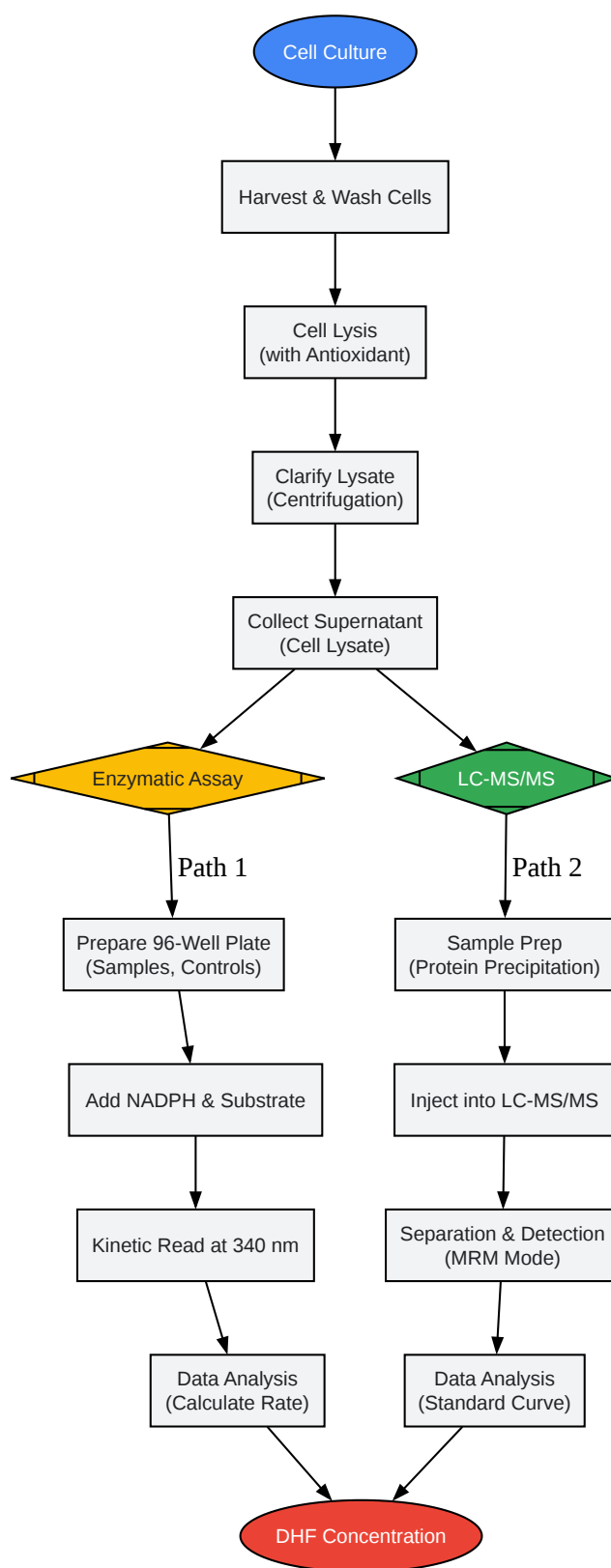
Folate Metabolism Pathway



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Caption: Key reactions in the one-carbon folate metabolic pathway.

General Experimental Workflow for DHF Quantification



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Caption: Workflow for the quantification of DHF from cell culture to final result.

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